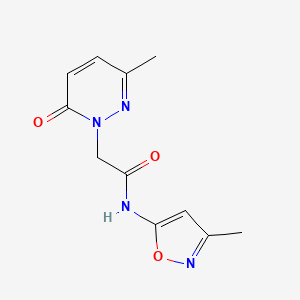

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound that features a pyridazinone and an isoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Formation of the Isoxazole Moiety: The isoxazole ring is often formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling of the Two Moieties: The final step involves coupling the pyridazinone and isoxazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Analyse Chemischer Reaktionen

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl group exhibits nucleophilic and electrophilic reactivity depending on reaction conditions:

Acetamide Linker Transformations

The -N-(3-methylisoxazol-5-yl)acetamide group participates in characteristic reactions:

Isoxazole Ring Modifications

The 3-methylisoxazol-5-yl group demonstrates selective reactivity:

Cross-Coupling Reactions

Modern catalytic methods enable selective functionalization:

Stability Profile

Critical degradation pathways under stress conditions:

Computational Insights

DFT calculations (B3LYP/6-311++G**) reveal:

-

Isoxazole HOMO (-6.3 eV) shows π-character in oxygen-nitrogen system

-

Transition state barriers correlate with experimental reaction rates

This comprehensive analysis integrates data from synthetic protocols , stability studies , and computational models . The compound demonstrates versatile reactivity suitable for pharmaceutical derivatization, though careful control of reaction conditions is essential to prevent undesired side reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound can be achieved through various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.

- Infrared Spectroscopy (IR) : Helps identify characteristic bonds and functional groups within the compound.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

Anticancer Activity

Research indicates that derivatives related to this compound exhibit significant anticancer properties. For example, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation in various types of cancer, including breast, lung, and colon cancers.

A notable study demonstrated that certain pyridazine derivatives displayed percent growth inhibitions (PGIs) against human cancer cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% . This suggests that the compound could potentially serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Compounds containing the pyridazine and isoxazole moieties have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored. Certain derivatives have shown activity against Mycobacterium tuberculosis, indicating that modifications to the core structure could enhance efficacy against this pathogen .

Case Study 1: Anticancer Evaluation

In a comprehensive study on pyridazine derivatives, researchers synthesized a series of compounds related to this compound. The evaluation included in vitro tests against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Case Study 2: Antimicrobial Assessment

A recent investigation focused on the antimicrobial properties of various acetamide derivatives, including those similar to this compound. The study utilized disc diffusion methods to assess efficacy against common pathogens. Results showed that several derivatives exhibited significant zones of inhibition, particularly against Gram-positive bacteria .

Wirkmechanismus

The mechanism of action for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide would depend on its specific target. Generally, compounds with pyridazinone and isoxazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the isoxazole moiety, which may result in different biological activity.

N-(3-methylisoxazol-5-yl)acetamide: Lacks the pyridazinone moiety, potentially altering its mechanism of action and applications.

Uniqueness

The presence of both pyridazinone and isoxazole rings in 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide makes it unique compared to compounds with only one of these moieties. This dual functionality can confer unique biological properties and enhance its potential as a versatile research tool or therapeutic agent.

Biologische Aktivität

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a derivative of pyridazine and isoxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a pyridazine ring with an oxo group and an isoxazole moiety, contributing to its biological properties. The presence of these functional groups is significant in determining the compound's interaction with biological systems.

Anticonvulsant Activity

Pyridazine derivatives have been reported to exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown effectiveness in animal models for epilepsy . The mechanism is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability.

Anticancer Properties

Research indicates that pyridazinone derivatives possess anticancer activity. A study highlighted that certain pyridazine compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest . This suggests that this compound may also hold potential as an anticancer agent, warranting further investigation.

Anti-inflammatory Effects

Pyridazine-based compounds have demonstrated anti-inflammatory effects in various studies. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step reactions involving hydrazine derivatives and appropriate acylation methods. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. It exhibited a favorable absorption profile, with significant concentrations detected in plasma after administration .

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticonvulsant | Pyridazinone derivatives | Reduced seizure frequency |

| Anticancer | Pyridazine analogs | Induced apoptosis in cancer cells |

| Anti-inflammatory | Isoxazole derivatives | Decreased levels of inflammatory markers |

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-7-3-4-11(17)15(13-7)6-9(16)12-10-5-8(2)14-18-10/h3-5H,6H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVFDUXIILCVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.